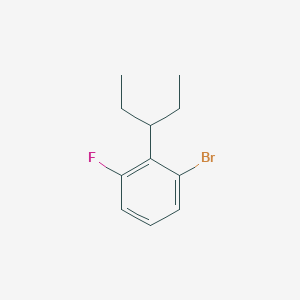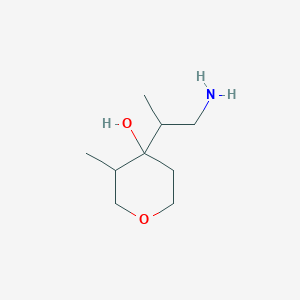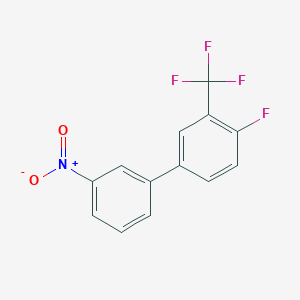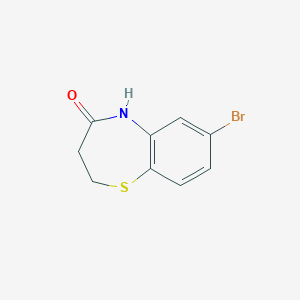
1-Bromo-3-fluoro-2-(pentan-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-2-(pentan-3-yl)benzene is an organic compound with the molecular formula C11H14BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and fluorination of benzene derivatives. The process typically includes the following steps:
Bromination: Benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine substituent.
Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine substituent can lead to the formation of fluorobenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Benzoic acid derivatives.
Reduction: Fluorobenzene derivatives.
Scientific Research Applications
1-Bromo-3-fluoro-2-(pentan-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of bromine and fluorine substituents influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
1-Bromo-3-fluorobenzene: Similar structure but lacks the pentan-3-yl group.
1-Bromo-4-fluoro-2-methylbenzene: Similar structure with a methyl group instead of the pentan-3-yl group.
Uniqueness: 1-Bromo-3-fluoro-2-(pentan-3-yl)benzene is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-pentan-3-ylbenzene |
InChI |
InChI=1S/C11H14BrF/c1-3-8(4-2)11-9(12)6-5-7-10(11)13/h5-8H,3-4H2,1-2H3 |
InChI Key |
PASFKRHTEAVIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=C(C=CC=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)

![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)

![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)


![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)






